N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide
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Overview
Description
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide is a complex organic compound that features a benzimidazole moiety fused with a naphthalene ring. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole core . The reaction conditions often require the use of catalysts such as CuCl and TMEDA in solvents like DMSO at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Substitution: Common in aromatic compounds, substitution reactions can introduce new substituents onto the benzimidazole or naphthalene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce halogens or other functional groups onto the aromatic rings .
Scientific Research Applications
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to inhibit certain enzymes, which can lead to various biological effects . The compound may also interact with DNA or proteins, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like thiabendazole and albendazole share the benzimidazole core and have similar pharmacological properties.
Naphthalene Derivatives: Compounds such as naphthalene-1-carboxamide derivatives have similar structural features and applications.
Uniqueness
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide is unique due to the combination of the benzimidazole and naphthalene moieties, which may confer distinct pharmacological properties and a broader range of applications compared to other similar compounds .
Properties
Molecular Formula |
C25H18ClN3O |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-5-chloronaphthalene-1-carboxamide |
InChI |
InChI=1S/C25H18ClN3O/c1-15-12-13-16(24-27-21-10-2-3-11-22(21)28-24)14-23(15)29-25(30)19-8-4-7-18-17(19)6-5-9-20(18)26/h2-14H,1H3,(H,27,28)(H,29,30) |
InChI Key |
HGOGAUATTOMIMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC5=C4C=CC=C5Cl |
Origin of Product |
United States |
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